Quinalizarin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

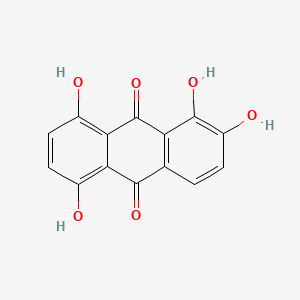

1,2,5,8-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKTXLEJZIDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052558 | |

| Record name | Quinalizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS] | |

| Record name | Quinalizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-61-8 | |

| Record name | Quinalizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,8-Tetrahydroxy anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinalizarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinalizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,8-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D43C3LYSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinalizarin: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinalizarin, also known as 1,2,5,8-Tetrahydroxyanthraquinone, is a polyhydroxyanthraquinone with a distinguished history as a dye and a growing reputation in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its role as a protein kinase CK2 inhibitor and its potential in cancer and fungal disease therapy. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₄H₈O₆.[1] Its structure is characterized by an anthraquinone core substituted with four hydroxyl groups at the 1, 2, 5, and 8 positions.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1,2,5,8-tetrahydroxyanthracene-9,10-dione |

| CAS Number | 81-61-8 |

| Molecular Formula | C₁₄H₈O₆[1] |

| Molecular Weight | 272.21 g/mol |

| Synonyms | 1,2,5,8-Tetrahydroxyanthraquinone, Alizarin Bordeaux, C.I. 58500, C.I. Mordant Violet 26[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Red solid with a green metallic luster |

| Melting Point | >275 °C[3] |

| Boiling Point | 517.1 ± 45.0 °C at 760 mmHg[3] |

| Water Solubility | 2.586 mg/L at 25 °C[3] |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 4[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

Synthesis of this compound

General Synthesis Approach:

The synthesis of this compound can be conceptually approached through the sulfonation and subsequent hydroxylation of anthraquinone derivatives. One plausible, though not explicitly detailed, laboratory-scale approach could involve the following conceptual steps:

-

Sulfonation of Alizarin: Alizarin is treated with an excess of fuming sulfuric acid. The oleum provides a high concentration of sulfur trioxide, which acts as the sulfonating agent. The reaction temperature and time are critical parameters that would need to be optimized to favor the introduction of sulfonic acid groups at the desired positions.

-

Hydroxylation: The sulfonated intermediate is then subjected to hydroxylation. This is typically achieved by heating the reaction mixture with a strong base, such as potassium hydroxide, often in the presence of an oxidizing agent like potassium chlorate or nitrate. This step replaces the sulfonic acid groups with hydroxyl groups.

-

Workup and Purification: The reaction mixture is cooled and then carefully neutralized with acid. The crude this compound precipitates out of the solution and can be collected by filtration. Purification can be achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid.

It is important to note that this is a generalized description, and the actual experimental conditions would require careful optimization and adherence to safety protocols due to the corrosive and hazardous nature of the reagents involved.

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potent and selective inhibition of protein kinase CK2 (formerly known as casein kinase II).[4] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, this compound can induce apoptosis and cell cycle arrest in various cancer cell lines.

Inhibition of Protein Kinase CK2

This compound acts as an ATP-competitive inhibitor of CK2 with a reported IC₅₀ value of 110 nM.[4] It exhibits high selectivity for CK2 over a wide range of other kinases. The binding of this compound to the ATP-binding pocket of CK2 prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that promote cancer cell survival.

Caption: this compound inhibits CK2, leading to apoptosis.

Modulation of Signaling Pathways

Research has demonstrated that this compound's anticancer effects are mediated through the modulation of several key signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound can activate the p38 and JNK arms of the MAPK pathway, which are generally associated with stress responses and apoptosis, while inhibiting the ERK pathway, which is often pro-survival.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.

-

Akt Pathway: By inhibiting CK2, this compound can indirectly lead to the dephosphorylation and inactivation of Akt, a key pro-survival kinase.

Antifungal Activity

Recent studies have highlighted the potential of this compound as an antifungal agent, particularly against Candida albicans. It has been shown to inhibit hyphal growth and biofilm formation, which are critical for the virulence of this opportunistic pathogen. The proposed mechanism involves the induction of apoptosis and necrosis in fungal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (General Approach)

Disclaimer: This is a generalized protocol based on historical synthesis routes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Alizarin

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Potassium hydroxide

-

Potassium chlorate

-

Hydrochloric acid (concentrated)

-

Ethanol (95%)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a fume hood, slowly add alizarin to a stirred solution of fuming sulfuric acid at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until sulfonation is complete (monitoring by TLC may be possible after careful quenching of an aliquot).

-

Cool the reaction mixture and carefully add it to a solution of potassium hydroxide and a catalytic amount of potassium chlorate.

-

Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours to effect hydroxylation.

-

Cool the reaction mixture and carefully pour it into a large volume of cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protein Kinase CK2 Inhibition Assay

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well filter plates

-

Phosphoric acid (75 mM)

-

Scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CK2 enzyme, and the peptide substrate in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of CK2 inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for a radiometric CK2 inhibition assay.

Cell Viability and Apoptosis Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization buffer (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Procedure (Apoptosis Assay):

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20 °C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Spectrophotometric Determination of Metal Ions (General Protocol)

This compound forms colored complexes with various metal ions, making it a useful reagent for their spectrophotometric determination. The following is a general protocol that can be adapted for specific metal ions like aluminum, beryllium, or magnesium.

Materials:

-

Standard solution of the metal ion of interest

-

This compound solution (in a suitable solvent like ethanol)

-

Buffer solution to maintain the optimal pH for complex formation

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of standard solutions of the metal ion.

-

To each standard solution, add a fixed amount of the this compound solution and the appropriate buffer.

-

Allow sufficient time for the color of the complex to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the metal-quinalizarin complex.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the metal ion.

-

Prepare the unknown sample in the same manner and measure its absorbance.

-

Determine the concentration of the metal ion in the unknown sample from the calibration curve.

Conclusion

This compound is a versatile molecule with a rich chemical history and a promising future in the fields of medicinal chemistry and analytical science. Its potent and selective inhibition of protein kinase CK2, coupled with its ability to modulate key cellular signaling pathways, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. Furthermore, its antifungal properties and its utility as a chromogenic reagent for metal ion detection underscore its broad applicability. The experimental protocols provided in this guide are intended to serve as a foundation for further investigation into the multifaceted nature of this compound.

References

- 1. Preconcentration and separation of ultra-trace beryllium using quinalizarine-modified magnetic microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of aluminium in hemodialysis water - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aminoanthraquinone derivatives from quinizarin - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

An In-Depth Technical Guide to the Synthesis of 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1,2,5,8-tetrahydroxyanthraquinone, a compound more commonly known as quinalizarin. With applications ranging from a dye and pigment to a potent and selective inhibitor of protein kinase CK2, understanding its synthesis is crucial for researchers in various chemical and biomedical fields. This document details the core synthetic pathways, providing experimental protocols and quantitative data where available.

Core Synthesis Method: The Bohn-Schmidt Reaction

The most established and industrially significant method for the synthesis of this compound is the Bohn-Schmidt reaction . This reaction involves the introduction of hydroxyl (-OH) groups to an anthraquinone molecule that already possesses at least one hydroxyl group. The reaction typically employs fuming sulfuric acid (oleum) and is often facilitated by the use of boric acid and a catalyst.

Synthesis from Alizarin (1,2-Dihydroxyanthraquinone)

The hydroxylation of alizarin is a common route to this compound. The introduction of two additional hydroxyl groups at the 5 and 8 positions is achieved through the electrophilic substitution mechanism of the Bohn-Schmidt reaction.

Reaction Pathway:

Caption: Synthesis of this compound from Alizarin via the Bohn-Schmidt Reaction.

Experimental Protocol:

While specific, modern, peer-reviewed protocols are not abundant, historical industrial processes provide a basis for the synthesis. The following is a generalized procedure based on established principles of the Bohn-Schmidt reaction:

-

Reaction Setup: To a solution of alizarin in fuming sulfuric acid (oleum, typically with 20-65% free SO₃), boric acid is added. The boric acid is believed to act as a regulating agent by forming an ester with the hydroxyl groups, preventing further oxidation and degradation of the product.[1] A catalytic amount of mercury or a mercury salt (e.g., mercury(II) sulfate) is introduced to accelerate the reaction.[1]

-

Reaction Conditions: The reaction mixture is heated. The Bohn-Schmidt reaction generally proceeds at temperatures between 25-50°C, though industrial processes may use higher temperatures to reduce the lengthy reaction time, which can otherwise take several weeks.[1]

-

Work-up: Upon completion of the reaction, the mixture is carefully poured into a large volume of water to precipitate the crude this compound. The acidic solution is then filtered.

-

Purification: The crude product is washed with water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid or nitrobenzene.[2] Sublimation in a vacuum is also a viable purification method.[2]

Quantitative Data:

| Parameter | Value/Range | Source |

| Starting Material | Alizarin (1,2-Dihydroxyanthraquinone) | General Knowledge |

| Reagents | Fuming Sulfuric Acid (Oleum), Boric Acid | [1] |

| Catalyst | Mercury or Selenium | [1] |

| Temperature | 25-50°C (can be higher) | [1] |

| Reaction Time | Several hours to weeks | [1] |

| Purification | Recrystallization (acetic acid, nitrobenzene), Sublimation | [2] |

Synthesis from Quinizarin (1,4-Dihydroxyanthraquinone)

An alternative pathway involves the hydroxylation of quinizarin. This would involve the introduction of hydroxyl groups at the 2, 5, and 8 positions, or more likely, a rearrangement and subsequent hydroxylation under the harsh reaction conditions.

Reaction Pathway:

Caption: Synthesis of this compound from Quinizarin.

Experimental Protocol:

The protocol for the synthesis from quinizarin would be analogous to that from alizarin, employing the conditions of the Bohn-Schmidt reaction. It is important to note that the synthesis of the precursor, quinizarin, can be achieved by reacting phthalic anhydride with either p-chlorophenol followed by hydrolysis, or less efficiently, with hydroquinone.

A detailed procedure for the synthesis of quinizarin from phthalic anhydride and p-chlorophenol is available in Organic Syntheses. This procedure involves heating the reactants with sulfuric acid and boric acid at 200°C for 3.5 hours, followed by a multi-step aqueous work-up. The reported yield for this precursor synthesis is 68-74%.[2]

Alternative and Emerging Synthesis Methods

While the Bohn-Schmidt reaction is the classical approach, modern synthetic chemistry is moving towards more environmentally friendly and efficient methods.

Microbial Synthesis

Research into the microbial synthesis of anthraquinone derivatives offers a "green" alternative to harsh chemical methods. This typically involves the biotransformation of anthraquinone precursors using genetically engineered microorganisms. While a direct microbial synthesis for this compound is not yet established, the successful synthesis of related anthraquinone glucosides from precursors like alizarin demonstrates the potential of this approach. This method avoids the use of toxic catalysts and harsh reagents.

Workflow for Microbial Synthesis:

Caption: Generalized workflow for the microbial synthesis of anthraquinone derivatives.

Conclusion

The synthesis of 1,2,5,8-tetrahydroxyanthraquinone (this compound) is predominantly achieved through the Bohn-Schmidt reaction, a robust and historically significant method. While detailed modern experimental protocols with quantitative yields are sparse in academic literature, the foundational principles of this reaction, utilizing fuming sulfuric acid and boric acid with starting materials like alizarin, are well-established. For researchers and professionals in drug development, understanding this core synthesis is essential. Furthermore, the exploration of greener, biocatalytic methods like microbial synthesis represents a promising future direction for the production of this compound and other valuable anthraquinone derivatives.

References

Quinalizarin solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Quinalizarin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,2,5,8-Tetrahydroxyanthraquinone) is a polycyclic aromatic organic compound and a member of the hydroxyanthraquinone family.[1][2] It has garnered significant interest in biomedical research for its potential as an anticancer agent and a potent, selective inhibitor of protein kinase CK2.[3][4] Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from designing in vitro assays and screening protocols to developing formulation strategies for in vivo studies. This guide provides a comprehensive overview of the available solubility data for this compound, details common experimental protocols for solubility determination, and visualizes key related biological and experimental workflows.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. This compound is generally characterized by its low solubility in aqueous solutions and varying degrees of solubility in organic solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is limited in publicly available literature. The following table summarizes the available qualitative and quantitative information. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] | Not Specified | Commonly used for preparing stock solutions in biological assays.[7] |

| Methanol | Soluble[5] / Slightly Soluble[8] | Not Specified | Contradictory reports may reflect different experimental conditions. |

| Ethanol | Slightly Soluble[8] | Not Specified | |

| Acetone | Slightly Soluble[8] | Not Specified | |

| Chloroform | Slightly Soluble[8] | Not Specified | |

| Ethyl Acetate | Slightly Soluble[8] | Not Specified | |

| Acetic Acid | Slightly Soluble[8] | Not Specified | |

| Benzene | Slightly Soluble[8] | Not Specified | |

| Petroleum Ether | Practically Insoluble[8] | Not Specified | |

| Water | 2.586 mg/L[9] | 25 | Very low aqueous solubility is a key characteristic. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug discovery and development. The "shake-flask" method is a traditional and reliable technique for measuring equilibrium solubility.[10]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.

Materials:

-

This compound powder (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Avoid disturbing the solid material at the bottom.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or molarity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound [himedialabs.com]

- 3. portlandpress.com [portlandpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. chemicea.com [chemicea.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinalizarin: A Technical Guide

Introduction

Quinalizarin, with the systematic name 1,2,5,8-Tetrahydroxyanthracene-9,10-dione, is a polyhydroxyanthraquinone derivative.[1][2] This organic compound and its isomers are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and application in research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, providing a quantitative basis for its identification and analysis.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by an absorption maximum that is dependent on the solvent's polarity. In a phosphate buffer, the principal absorption peak is observed at 470 nm. The position of this peak is known to shift with changes in the solvent environment, a characteristic that can be exploited in various analytical applications.

| Solvent System | λmax (nm) |

| Phosphate Buffer (pH 7.4) | 470 |

| Note: The absorption maximum is subject to shifts depending on the solvent used. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The presence of hydroxyl and carbonyl groups is clearly indicated.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (phenolic) |

| 1604, 1582 | C=O stretching (quinone) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1300-1200 | C-O stretching (phenol) |

| Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, phosphate buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in a volumetric flask with the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) suitable for spectroscopic analysis.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse a second quartz cuvette with the dilute this compound solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound, finely powdered

-

Spectroscopic grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. Add a small amount of this compound (approx. 1-2 mg) to the KBr powder.

-

Mixing: Gently but thoroughly mix the this compound and KBr by grinding them together in the mortar until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be run first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition:

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

-

Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

-

Data Analysis: The chemical shifts (δ) of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Quinalizarin's Mechanism of Action as a CK2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Quinalizarin, a potent and highly selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a crucial serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a significant tool for studying CK2 function and as a potential lead compound in drug discovery.

Core Mechanism: ATP-Competitive Inhibition

This compound acts as an ATP-competitive inhibitor of CK2.[1][2][3][4] This means that it binds to the ATP-binding pocket of the CK2 catalytic subunit, directly competing with the endogenous ATP substrate. By occupying this site, this compound prevents the transfer of the γ-phosphate from ATP to CK2's protein substrates, thereby effectively blocking its kinase activity.

The structural basis for this inhibition lies in the specific interactions between this compound and the amino acid residues within the CK2 active site. X-ray crystallography studies have revealed that this compound forms several key polar interactions within the ATP-binding pocket, an unusual characteristic for CK2 inhibitors that contributes to its high affinity and selectivity.[2][5]

Quantitative Analysis of CK2 Inhibition

The potency and selectivity of this compound have been extensively characterized through various biochemical assays. The following table summarizes the key quantitative data related to its inhibitory activity against CK2 and other kinases.

| Parameter | Value | Kinase | Notes | Reference |

| Ki | ~50 nM | Human CK2 | ATP-competitive inhibition | [2][3][6] |

| IC50 | 110 nM | Human CK2 | [6] | |

| Ki | 52 nM | Human CK2 | [7] | |

| Ki | 0.052 µM | Human CK2 | [1] | |

| Ki | ~60 nM | Human CK2 | [5] | |

| Residual Activity | 10% | Human CK2 Holoenzyme | At 1 µM this compound | [7] |

| Residual Activity | 7% | Human CK2 | At 1 µM this compound | [8] |

| Residual Activity | 42% | Human CK2α | At 1 µM this compound | [7] |

| Residual Activity | >50% | 139 other kinases | At 1 µM this compound, demonstrating high selectivity | [7] |

Signaling Pathways Modulated by this compound

By inhibiting CK2, this compound influences a number of downstream signaling pathways that are critical for cell fate and function. The anticancer activity of this compound has been linked to the modulation of the Akt, MAPK, STAT3, and p53 signaling pathways.[9] Inhibition of CK2 by this compound can lead to reduced cell viability, suppression of migration, and induction of apoptosis in various cancer cell lines.[10]

Caption: Signaling pathways affected by this compound through CK2 inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound as a CK2 inhibitor.

In Vitro CK2 Phosphorylation Assay

This assay is fundamental for determining the inhibitory potential of compounds against CK2.

Objective: To measure the kinase activity of CK2 in the presence and absence of this compound by quantifying the incorporation of 33P from [γ-33P]ATP into a specific peptide substrate.

Materials:

-

Recombinant human CK2 (catalytic α subunit or holoenzyme)

-

This compound (dissolved in DMSO)

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-33P]ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 12 mM MgCl2

-

0.5 M Orthophosphoric acid

-

Phosphocellulose filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the CK2 enzyme (0.5–1 pmol), and the peptide substrate (100 µM).

-

Add varying concentrations of this compound or DMSO (as a control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the phosphorylation reaction by adding [γ-33P]ATP (20 µM, 500–1000 cpm/pmol).

-

Incubate the reaction for 10 minutes at 37°C.

-

Stop the reaction by adding 5 µL of 0.5 M orthophosphoric acid.

-

Spot an aliquot of the reaction mixture onto a phosphocellulose filter.

-

Wash the filters extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter to determine the amount of 33P incorporated into the peptide substrate.

-

Calculate the percentage of CK2 inhibition at each this compound concentration relative to the DMSO control.

Caption: Experimental workflow for an in vitro CK2 phosphorylation assay.

Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Objective: To determine the Michaelis-Menten constant (Km) for ATP and the inhibition constant (Ki) for this compound.

Procedure:

-

Perform the in vitro CK2 phosphorylation assay as described above.

-

Vary the concentration of ATP while keeping the concentration of the peptide substrate constant.

-

Repeat the experiment with several fixed concentrations of this compound.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

Analyze the resulting plots to determine the Km and Vmax in the presence and absence of the inhibitor. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the Ki value from the changes in the apparent Km at different inhibitor concentrations.[11]

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor is crucial for its development as a specific molecular probe or therapeutic agent.

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Procedure:

-

A panel of purified, active protein kinases is assembled.

-

The activity of each kinase is assayed in the presence of a fixed concentration of this compound (e.g., 1 µM) and a corresponding vehicle control (DMSO).

-

The specific substrates and assay conditions are optimized for each individual kinase.

-

The residual activity of each kinase in the presence of this compound is calculated as a percentage of the activity in the control.

-

The results are often presented as a percentage of residual activity, with lower values indicating stronger inhibition. This allows for a direct comparison of this compound's effect across the kinome.[7]

Caption: Logical relationship of this compound's high selectivity for CK2.

Conclusion

This compound is a well-characterized, potent, and highly selective ATP-competitive inhibitor of protein kinase CK2. Its mechanism of action is understood at the molecular level, and its effects on cellular signaling pathways have been documented. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals working with this important chemical probe. The remarkable selectivity of this compound makes it an invaluable tool for dissecting the complex biology of CK2 and for exploring its potential as a therapeutic target in various diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 | MRC PPU [ppu.mrc.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. research.unipd.it [research.unipd.it]

The Multifaceted Biological Activities of Quinalizarin and Its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of Quinalizarin, covering its anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive overview of its mechanisms of action, detailed experimental protocols, and a summary of key quantitative data to support further research and drug development.

This compound (1,2,5,8-tetrahydroxyanthraquinone), a synthetic anthraquinone dye, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities.[1] Initially recognized for its industrial applications, recent research has unveiled its potential as a therapeutic agent, particularly in the realm of oncology. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological activities of this compound and its derivatives, focusing on its anticancer, antimicrobial, and enzyme-inhibiting properties. The document summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes the complex signaling pathways modulated by this intriguing molecule.

Anticancer Activity: A Primary Focus of this compound Research

A substantial body of evidence highlights the potent anticancer effects of this compound against a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).

This compound has been shown to modulate several key signaling pathways implicated in cancer progression, including the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Akt pathways.[2][3][4]

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the generation of ROS, which leads to mitochondrial dysfunction and the activation of the caspase cascade.[5][6] Western blot analyses have consistently shown that this compound treatment upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[2][6] This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis induction. Furthermore, this compound treatment leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.[2][3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Flow cytometry studies have demonstrated that this compound can induce G0/G1 phase arrest in lung cancer cells and G2/M phase arrest in colorectal and breast cancer cells.[2][3][5] This cell cycle arrest is associated with the modulation of key regulatory proteins. For instance, in colorectal cancer cells, this compound has been observed to downregulate the expression of cyclin B1 and cyclin-dependent kinases (CDK1/2), which are crucial for the G2/M transition.[3] In esophageal cancer cells, it causes G0/G1 arrest by downregulating CDK2/4 and cyclins D1/E, while upregulating the cell cycle inhibitors p21 and p27.[6]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have been quantified using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | Not specified | [2] |

| NCI-H460 | Lung Cancer | Not specified | [2] |

| NCI-H23 | Lung Cancer | Not specified | [2] |

| SW480 | Colorectal Cancer | Not specified | [3][4] |

| HCT-116 | Colorectal Cancer | Not specified | [3][4] |

| MCF-7 | Breast Cancer | Not specified | [5] |

| HCE-4 | Esophageal Cancer | Not specified | [6] |

| HeLa | Cervical Cancer | ~50-75 | [7] |

| DU145 | Prostate Cancer | ~50-75 | [7] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 28.0 | [8] |

| HCT116 | Colorectal Cancer | 31.5 | [8] |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Enzyme Inhibition: A Selective Target

This compound is a potent and highly selective inhibitor of Protein Kinase CK2 (formerly known as Casein Kinase II).[9][10] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[9] The inhibition of CK2 by this compound is competitive with respect to ATP, with a Ki value of approximately 50-60 nM.[10] This potent and selective inhibition of a key pro-survival kinase contributes significantly to this compound's anticancer activity.

Quantitative Data on Enzyme Inhibition

| Enzyme | Inhibition Constant (Ki) | Reference |

| Protein Kinase CK2 | ~50-60 nM | [10] |

Table 2: Inhibitory activity of this compound against Protein Kinase CK2.

Antimicrobial and Other Biological Activities

Beyond its anticancer and enzyme-inhibiting properties, this compound has also demonstrated promising antimicrobial activity, particularly against fungal pathogens.

Antifungal Activity

Recent studies have highlighted the potential of this compound as an antifungal agent, especially against Candida albicans. It has been shown to inhibit hyphal growth, a key virulence factor for this fungus, and to disrupt biofilm formation.[11][12] The antifungal mechanism appears to involve the induction of apoptosis and necrosis, mediated by an increase in intracellular ROS and alterations in mitochondrial membrane potential.[11]

| Fungal Species | Activity | Concentration | Reference |

| Candida albicans | Inhibition of biofilm formation | 8-80 µg/mL | [12] |

| Candida species | Antifungal activity | Not specified | [11] |

| Geotrichum capitatum | Antifungal activity | Not specified | [11] |

Table 3: Antifungal activity of this compound.

Anti-inflammatory and Neuroprotective Potential: Areas for Future Research

While the anticancer and antimicrobial activities of this compound are well-documented, its anti-inflammatory and neuroprotective effects remain less explored. Anthraquinones, as a class of compounds, are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[13] Similarly, some quinones have shown neuroprotective potential.[14] However, specific studies detailing these activities for this compound are limited. This represents a promising avenue for future research to further elucidate the therapeutic potential of this versatile molecule.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Analysis by Western Blot

This protocol is used to detect the expression of apoptosis-related proteins following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Kinase CK2 Inhibition Assay

This protocol is used to measure the inhibitory activity of this compound against CK2.[9]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2).

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

-

Measurement of Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away the unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of CK2 inhibition at each this compound concentration and determine the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are intricately linked to its ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for investigating the anticancer properties of this compound.

Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest in cancer cells.

Caption: A typical experimental workflow for investigating the anticancer activity of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to induce apoptosis and cell cycle arrest in a wide range of cancer cells, coupled with their potent and selective inhibition of the pro-survival kinase CK2, makes them attractive candidates for further drug development. The emerging evidence of their antifungal activity further broadens their potential applications.

However, to fully realize the therapeutic potential of this compound, further research is warranted in several key areas. A more comprehensive investigation into the anti-inflammatory and neuroprotective properties of this compound is crucial. Detailed structure-activity relationship (SAR) studies on this compound derivatives could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in preclinical models. This in-depth technical guide provides a solid foundation for researchers to advance the study of this compound and its derivatives, with the ultimate goal of translating these promising laboratory findings into novel and effective therapeutic strategies.

References

- 1. This compound, a specific CK2 inhibitor, can reduce icotinib resistance in human lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.bcm.edu [cdn.bcm.edu]

Quinalizarin: A Technical Guide to an Anthraquinone Dye at the Intersection of Natural Products and Synthetic Chemistry

Abstract: This technical guide provides an in-depth analysis of Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone), a significant member of the anthraquinone class of dyes. While structurally related to natural colorants, this compound is primarily a synthetic dye developed in the late 19th century, marking a pivotal moment in the transition from natural to synthetic dyestuffs. This document details its chemical and physical properties, historical context, and modern applications. It provides comprehensive experimental protocols for its synthesis and application in dyeing. Furthermore, this guide includes visualizations of the chemical mechanisms and experimental workflows, designed for researchers, scientists, and professionals in drug development who may utilize this compound for its colorimetric properties or its more recent applications as a potent protein kinase inhibitor.

Introduction

This compound, systematically named 1,2,5,8-Tetrahydroxyanthracene-9,10-dione, is a polycyclic aromatic organic compound.[1] It belongs to the anthraquinone family, a class of compounds responsible for the vibrant red, orange, and violet hues found in historical natural dyes such as madder (from Rubia tinctorum) and cochineal.[2] Unlike alizarin, the primary colorant in madder, this compound is not known to be a major component of any traditional natural dye source. Instead, its history begins in the late 19th century with its chemical synthesis.[3]

The development of this compound occurred during an era of profound change in the textile industry, as synthetic chemistry began to provide alternatives to age-old natural colorants.[4] Its synthesis followed the successful synthesis of alizarin in 1869, which led to the collapse of the madder cultivation market.[4] While its use as a textile dye has diminished, this compound's unique chemical properties, particularly its ability to chelate metal ions, have sustained its use in analytical chemistry for the detection of various metals, including aluminum, boron, and manganese.[5][6] In recent decades, it has garnered significant interest in the biomedical field as a potent and selective inhibitor of protein kinase CK2, making it a valuable tool for cancer research and drug development.[7][8]

This guide serves as a comprehensive technical resource, bridging the historical context of this compound as a dye with its underlying chemical principles and modern scientific applications.

Chemical and Physical Properties

This compound is a red-brown or orange powder with a distinct green metallic luster.[3] It is insoluble in water but dissolves in aqueous alkaline solutions to produce a reddish-violet color.[3] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,5,8-Tetrahydroxyanthracene-9,10-dione | [3] |

| Synonyms | Alizarin Bordeaux B, C.I. Mordant Violet 26, C.I. 58500 | [3] |

| CAS Number | 81-61-8 | [1] |

| Molecular Formula | C₁₄H₈O₆ | [1] |

| Molecular Weight | 272.21 g/mol | [3] |

| Appearance | Red needles with green metallic luster; Red-brown powder | [3] |

| Melting Point | >275 °C (≥300 °C) | [3] |

| Solubility | Insoluble in water; Very slightly soluble in most organic solvents. | [3] |

| Color in Solvents | Aqueous Alkalies: Reddish-violetAcetic Acid: YellowSulfuric Acid: Blue-violet | [3] |

Spectroscopic Data and Color Chemistry

The color of this compound is a direct result of its extended π-conjugated system. The presence of four hydroxyl groups significantly influences its spectroscopic properties, especially in response to changes in pH and the presence of metal ions (mordants).

The deprotonation of the hydroxyl groups in alkaline conditions causes a bathochromic (red) shift in the absorption spectrum, leading to the observed color change from orange/yellow in acidic/neutral media to reddish-violet in basic solutions.[3][9] This behavior is characteristic of hydroxyanthraquinones.[9]

As a mordant dye, this compound forms stable coordination complexes with metal ions, which both fixes the dye to the textile fiber and produces the final color. The nature of the metal ion dictates the resulting shade.

| Condition | Color / Spectroscopic Data | Reference(s) |

| General Absorbance Peak | λmax at 258 nm | [10] |

| Dye on Cotton (Al³⁺ Mordant) | Dark Red | [3] |

| Dye on Cotton (Cr³⁺ Mordant) | Bluish-violet | [3] |

| Complex with Co²⁺ | λmax at 554 nm (in DMSO) | [11] |

| Behavior in Basic Solution | Reddish-violet color, indicative of a red-shifted λmax due to deprotonation. | [3] |

Historical Context and Use as a Dye

This compound emerged in the late 19th century as a synthetic dye. Its production was made possible by advances in industrial chemistry, particularly the ability to perform reactions in concentrated sulfuric acid (oleum).[3] It was used to dye cotton, producing different shades depending on the mordant applied. For example, an aluminum mordant yielded a dark red, while a chromium mordant produced a bluish-violet hue.[3] Though effective, its use as a primary textile dye has been largely superseded by more modern synthetic dyes, and it is now only occasionally used in cotton printing.[3]

Experimental Protocols

This protocol is based on the historical synthesis methods developed in the late 19th century. Caution: This procedure involves highly corrosive and hazardous materials, including oleum (fuming sulfuric acid) and caustic solutions. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

Objective: To synthesize this compound from Alizarin or Quinizarin.

Materials:

-

Alizarin (1,2-dihydroxyanthraquinone) or Quinizarin (1,4-dihydroxyanthraquinone)

-

Oleum (80% fuming sulfuric acid, H₂S₂O₇)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Boric acid (optional, aids in sulfonation)

-

Deionized water

-

Heating mantle, round bottom flask, condenser, and appropriate glassware

Procedure:

-

Sulfonation: Carefully add the starting material (Alizarin or Quinizarin) to a flask containing 80% oleum. The reaction is exothermic and should be done slowly with cooling.

-

Heating: Gently heat the mixture. The exact temperature and duration depend on the specific patent/method but typically involve heating to introduce sulfonic acid groups and facilitate hydroxylation.

-

Hydrolysis & Hydroxylation: After cooling, the reaction mixture is carefully poured into a large volume of water or a dilute caustic (alkaline) solution.

-

Caustic Fusion: The mixture is then boiled with a more concentrated caustic solution (e.g., NaOH). This step hydrolyzes the sulfonic acid groups and introduces additional hydroxyl groups onto the anthraquinone core to form the tetrahydroxy derivative, this compound.[3]

-

Precipitation: The alkaline solution is neutralized with acid. This compound, being insoluble in neutral water, will precipitate out of the solution.

-

Purification: The crude this compound precipitate is collected by filtration, washed with water to remove residual salts and acid, and can be further purified by recrystallization from a suitable solvent like acetic acid or by sublimation.[3]

Objective: To prepare cotton fibers for dyeing with this compound using an aluminum (alum) mordant.

Materials:

-

100g scoured (clean) cotton yarn or fabric

-

8-10g Potassium aluminum sulfate (Alum)

-

7g Sodium carbonate (Soda Ash)

-

Stainless steel pot large enough for the fiber to move freely

-

Water

Procedure:

-

Dissolve Mordant: Fill the pot with enough warm water to cover the fibers. Dissolve the alum completely in the water. In a separate container, dissolve the soda ash in hot water and add it slowly to the alum pot.

-

Introduce Fibers: Wet the cotton fibers thoroughly in plain water before adding them to the mordant bath. This ensures even uptake.

-

Heating: Place the pot on a heat source and slowly bring the temperature to a simmer (around 80-90°C). Do not boil.

-

Mordanting Time: Hold the fibers at this temperature for at least one hour, stirring gently every 15 minutes to ensure even mordanting.

-

Cooling & Rinsing: Allow the pot to cool completely. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse thoroughly in cool water. The fibers are now ready for dyeing.

Objective: To dye the mordanted cotton fibers with this compound.

Materials:

-

100g of alum-mordanted cotton fiber

-

1-5g of this compound powder (adjust for desired depth of shade)

-

Small amount of a base (e.g., sodium carbonate) to aid dissolution

-

Stainless steel dye pot

-

Water

Procedure:

-

Prepare Dye Bath: Fill the dye pot with enough water to allow the fibers to move freely.

-

Dissolve Dye: In a separate container, make a paste of the this compound powder with a small amount of hot water. Add a pinch of sodium carbonate to raise the pH and help dissolve the dye, which should form a reddish-violet solution.[3]

-

Add to Dye Pot: Pour the dissolved dye solution into the main dye pot and stir well.

-

Introduce Fibers: Add the wet, mordanted cotton fibers to the dye bath.

-

Heating: Slowly heat the dye bath to a simmer (80-90°C). Maintain this temperature for at least one hour, stirring gently to promote even dyeing.

-

Cooling: Turn off the heat and allow the fibers to cool down in the dye bath. This can take several hours or be left overnight for maximum color uptake.

-

Rinsing and Drying: Remove the dyed fibers, rinse with water until the water runs clear, and hang to dry away from direct sunlight.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key chemical interactions and the overall process workflow for dyeing with this compound.

Caption: Chelation of a metal ion by this compound to form a stable pigment.

Caption: Step-by-step workflow for dyeing cotton with this compound.

Conclusion

This compound holds a unique position in the history of colorants, representing not an ancient natural dye but a product of the 19th-century chemical revolution. Its identity as a synthetic anthraquinone allowed for the creation of consistent and vibrant colors, contributing to the industrial shift away from reliance on botanical sources. While its role in the textile industry has waned, the fundamental chemistry that makes it an effective mordant dye—its ability to chelate metals—underpins its modern utility in analytical chemistry. Furthermore, its specific molecular structure has been identified as a highly selective inhibitor for protein kinase CK2, opening new avenues for its application in molecular biology and therapeutic development. This guide has provided the essential technical data, historical context, and detailed protocols necessary for researchers to understand and utilize this versatile compound.

References

- 1. This compound [himedialabs.com]

- 2. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview [imrpress.com]

- 3. This compound | C14H8O6 | CID 5004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 11. Activity of CoII–this compound: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas this compound Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-silico studies of Quinalizarin binding to protein targets

An In-Depth Technical Guide to In-Silico Studies of Quinalizarin Binding to Protein Targets

Introduction